Bisphenol C

概述

描述

MMV665949 是一种被确定为“疟疾药物盒”的一部分的化合物,该药盒由“疟疾药物开发倡议”组织(MMV)收集了 400 种活性抗疟疾化合物。 该化合物对疟疾寄生虫(恶性疟原虫)的实验室菌株显示出显著的效力 .

化学反应分析

MMV665949 会经历各种化学反应,包括:

氧化: 这种反应涉及添加氧或去除氢。常见的试剂包括高锰酸钾或三氧化铬等氧化剂。

还原: 这种反应涉及添加氢或去除氧。常见的试剂包括氢化铝锂或硼氢化钠等还原剂。

取代: 这种反应涉及用另一种原子或原子团取代一个原子或原子团。常见的试剂包括卤素或羟基离子等亲核试剂。

科学研究应用

Material Science Applications

Epoxy Resins:

BPC is utilized in the formulation of tetrafunctional epoxy resins, which are known for their excellent mechanical properties and thermal stability. These resins are cured using bismaleamic acids, leading to composites suitable for high-performance applications such as aerospace and automotive industries .

Polycarbonate Production:

BPC serves as an alternative to bisphenol A (BPA) in the production of polycarbonate plastics, which are widely used in consumer products, electronics, and safety equipment. The use of BPC can mitigate some health concerns associated with BPA, making it a safer choice for manufacturers .

Biological Applications

Endocrine Disruption Studies:

Research indicates that BPC exhibits endocrine-disrupting properties similar to other bisphenols. Studies have shown that BPC acts as a coactivator-binding inhibitor (CBI) for estrogen receptors, particularly ERβ. This dual action allows BPC to potentially influence gene transcription related to hormonal signaling pathways .

Case Study: Estrogen Receptor Binding

In a study evaluating various bisphenols, BPC was found to have strong antagonist activity against ERβ while failing to activate it. This characteristic positions BPC as a candidate for further research into hormone-related therapies and endocrine disruptor mitigation strategies .

| Compound | Activity Type | Target Receptor | Reference |

|---|---|---|---|

| Bisphenol C | Antagonist | ERβ | |

| Bisphenol A | Agonist | ERα | |

| BPAF | Antagonist | ERβ |

Environmental Applications

Toxicity Assessments:

BPC has been included in regulatory assessments due to its potential environmental impact. Studies have categorized its toxicity levels based on GHS criteria, highlighting its bioaccumulation potential and effects on aquatic organisms .

Case Study: Aquatic Toxicity

Research indicates that BPC exhibits adverse effects on aquatic life similar to BPA, necessitating further investigation into its environmental behavior and long-term ecological impacts .

Regulatory Perspectives

Given the concerns surrounding bisphenols as legacy pollutants, regulatory bodies are increasingly scrutinizing compounds like BPC. The Washington State Department of Ecology has included BPC in its reports assessing hazardous substances, emphasizing the need for safer alternatives in consumer products .

作用机制

MMV665949 的作用机制涉及抑制恶性疟原虫的 Na+ 泵,称为 PfATP4。该泵负责调节寄生虫内的钠离子浓度。通过抑制 PfATP4,MMV665949 破坏了寄生虫维持其离子平衡的能力,导致其死亡。 该机制中涉及的分子靶点和通路对于该化合物的抗疟疾活性至关重要 .

相似化合物的比较

MMV665949 在其作用机制方面与其他抗疟疾化合物不同。类似化合物包括:

氯帕米星: 另一种具有类似作用机制的 PfATP4 抑制剂。

(+)-SJ733: 一种也靶向 PfATP4 但具有不同结构特征的化合物。

MMV006656: “疟疾药物盒”中的另一种化合物,具有类似的抗疟疾特性,但化学结构不同

这些化合物共有的特征是靶向 PfATP4 泵,但它们在化学结构和与靶蛋白的特定相互作用方面有所不同。

准备方法

MMV665949 的制备涉及使用特定试剂和反应条件的合成路线。 MMV665949 的详细合成路线和工业生产方法在公共领域并不容易获得。 通常,这类化合物是通过一系列涉及形成关键中间体的有机反应来合成的,然后进行纯化和表征步骤 .

生物活性

Bisphenol C (BPC), a member of the bisphenol family, has garnered attention due to its significant biological activities, particularly in relation to estrogen receptors. This article reviews the biological activity of BPC, focusing on its interactions with estrogen receptors, potential health impacts, and relevant case studies.

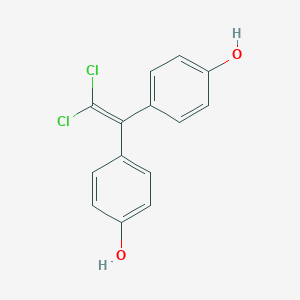

Chemical Structure and Properties

BPC is chemically characterized as 2,2-bis(4-hydroxyphenyl)-1,1-dichloroethane, with the molecular formula . The presence of chlorine atoms at geminal positions on its carbon backbone contributes to its unique biological properties.

| Bisphenol | Chemical Formula |

|---|---|

| This compound (BPC) |

Agonistic and Antagonistic Activities

Research indicates that BPC acts as a bifunctional agonist for estrogen receptor alpha (ERα) and an antagonist for estrogen receptor beta (ERβ). In luciferase reporter gene assays conducted on HeLa cells, BPC demonstrated high binding affinity for both ERα and ERβ, with approximately 17 times greater activity for ERα compared to related compounds . However, it exhibited full antagonistic activity against ERβ, inhibiting the action of 17β-estradiol effectively .

Comparative Binding Affinity

The binding affinities of various bisphenols were compared in a study, highlighting BPC's potent interaction with ERs:

| Compound | IC50 (nM) for ERα | IC50 (nM) for ERβ |

|---|---|---|

| BPC | 2.65 | 1.94 |

| BPA | <0.5 | <0.5 |

| BPE-Cl | 45 | 15 |

BPC's strong receptor-binding affinity suggests that it can mimic natural estrogens under certain conditions, potentially leading to endocrine disruption .

In Vivo Studies

Several studies have explored the health implications of bisphenol exposure, including BPC. For instance:

- Reproductive Effects : Exposure to bisphenols has been linked to alterations in reproductive health. In animal models, exposure to BPA has shown significant disruptions in ovarian and testicular functions .

- Developmental Toxicity : Research indicates that prenatal exposure to bisphenols can lead to developmental abnormalities in offspring. For example, maternal exposure to low doses of BPA resulted in altered mammary gland development and estrous cycle irregularities in female offspring .

Case Studies

- Testicular Damage in Mice : A study involving male CD-1 mice exposed to BPA revealed decreased testis weight and damage to seminiferous tubules after exposure .

- Ovarian Dysfunction in Rats : Female Wistar rats administered BPA showed decreased catalase expression and increased oxidative stress markers in ovarian granulosa cells .

The mechanisms underlying BPC's biological activity are complex and involve multiple pathways:

- Hormonal Modulation : BPC's ability to bind to estrogen receptors alters hormonal signaling pathways, which may contribute to reproductive and developmental toxicity.

- Oxidative Stress Induction : Bisphenols have been shown to induce oxidative stress in various tissues, contributing to cellular damage and dysfunction .

属性

IUPAC Name |

4-[2,2-dichloro-1-(4-hydroxyphenyl)ethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c15-14(16)13(9-1-5-11(17)6-2-9)10-3-7-12(18)8-4-10/h1-8,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWEYKIWAZBBXJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022485 | |

| Record name | Bis(4-hydroxyphenyl)-2,2-dichloroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14868-03-2 | |

| Record name | 1,1-Dichloro-2,2-bis(4-hydroxyphenyl)ethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14868-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Bis(4-hydroxyphenyl)-2,2-dichloroethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014868032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-(2,2-dichloroethenylidene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(4-hydroxyphenyl)-2,2-dichloroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(dichlorovinylidene)diphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-BIS(4-HYDROXYPHENYL)-2,2-DICHLOROETHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4668GRX7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。